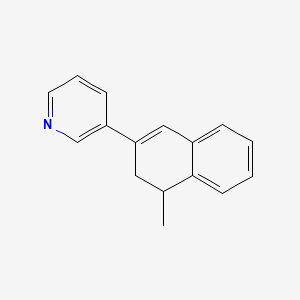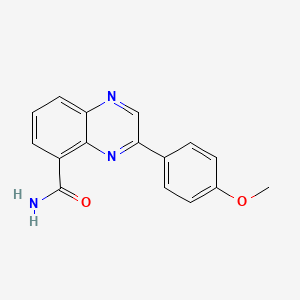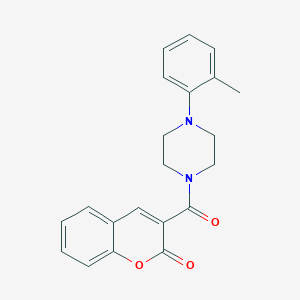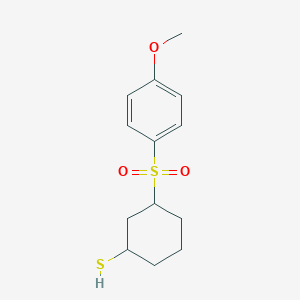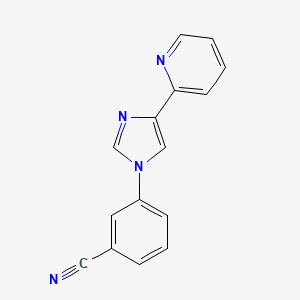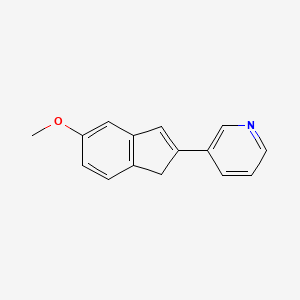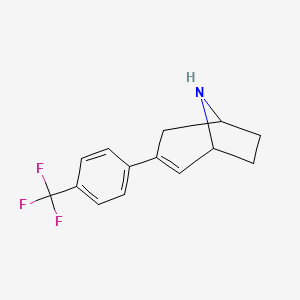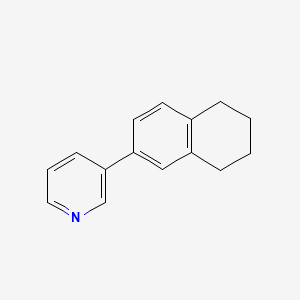
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tetrahydronaphthalenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and tetrahydronaphthalenyl moieties imparts unique chemical properties to the molecule, making it a valuable target for synthetic and application-oriented research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
化学反应分析
Types of Reactions
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biological Studies: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
作用机制
The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, while the tetrahydronaphthalenyl group can enhance hydrophobic interactions with target proteins. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s therapeutic effects.
相似化合物的比较
Similar Compounds
3-(Naphthalen-1-yl)pyridine: Lacks the tetrahydronaphthalenyl group, resulting in different chemical and biological properties.
3-(5,6,7,8-Tetrahydronaphthalen-1-yl)pyridine: Similar structure but with the tetrahydronaphthalenyl group at a different position, leading to variations in reactivity and applications.
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine: The pyridine ring is substituted at a different position, affecting its chemical behavior.
Uniqueness
3-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridine is unique due to the specific positioning of the tetrahydronaphthalenyl group, which influences its electronic and steric properties. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for various applications.
属性
CAS 编号 |
1092522-77-4 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC 名称 |
3-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C15H15N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h3,6-11H,1-2,4-5H2 |
InChI 键 |
WGNJGUOGXBTDMP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



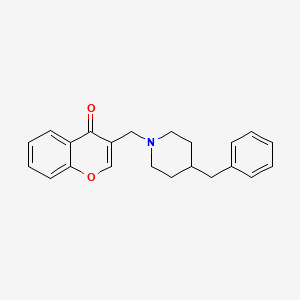
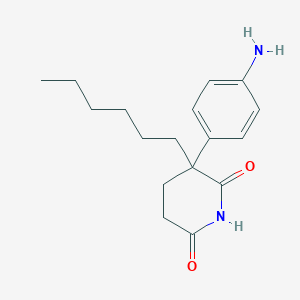

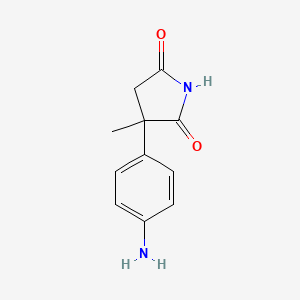

![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
